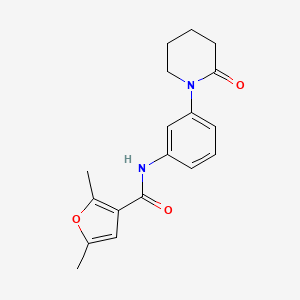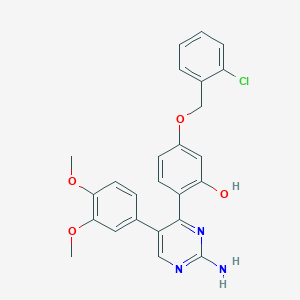
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein that is involved in the regulation of cell growth and differentiation, and is frequently overexpressed in various types of cancer. AG-1478 has been extensively studied for its potential as an anticancer agent, and has shown promising results in preclinical studies.
Mecanismo De Acción
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol works by inhibiting the tyrosine kinase activity of EGFR. EGFR is a receptor tyrosine kinase that is activated by binding to its ligand, epidermal growth factor (EGF). Upon activation, EGFR undergoes autophosphorylation, which leads to the activation of downstream signaling pathways that promote cell growth and survival. This compound binds to the ATP-binding site of EGFR, preventing the receptor from undergoing autophosphorylation and inhibiting downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces cell cycle arrest and apoptosis. It also inhibits the migration and invasion of cancer cells, and enhances the efficacy of other anticancer agents. In normal cells, this compound has been shown to have minimal effects on cell growth and survival, indicating that it may have a favorable therapeutic index.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and its mechanism of action is well characterized. It has been extensively studied for its potential as an anticancer agent, and its efficacy and safety have been evaluated in preclinical studies. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which can limit its bioavailability in vivo. It also has a relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for the study of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol. One area of interest is the development of more potent and selective EGFR inhibitors. This compound has been shown to inhibit other members of the EGFR family, such as ErbB2 and ErbB4, which may limit its specificity. Another area of interest is the evaluation of this compound in combination with other anticancer agents, such as chemotherapy or immunotherapy. Finally, the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties may enhance its efficacy and safety in clinical trials.
Métodos De Síntesis
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of several intermediates, which are then coupled together to form the final product. The synthesis has been described in detail in several publications, and the yield and purity of the final product can be optimized by adjusting the reaction conditions.
Aplicaciones Científicas De Investigación
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells in vitro, including breast, lung, ovarian, and prostate cancer cells. In animal models, this compound has been shown to inhibit tumor growth and metastasis, and to enhance the efficacy of other anticancer agents.
Propiedades
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O4/c1-31-22-10-7-15(11-23(22)32-2)19-13-28-25(27)29-24(19)18-9-8-17(12-21(18)30)33-14-16-5-3-4-6-20(16)26/h3-13,30H,14H2,1-2H3,(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTDIBHWBLCQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


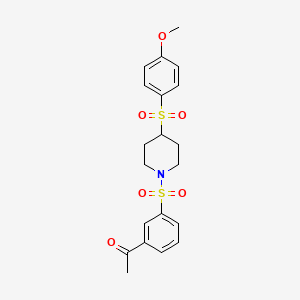
![5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenecarboxamide](/img/structure/B2883854.png)
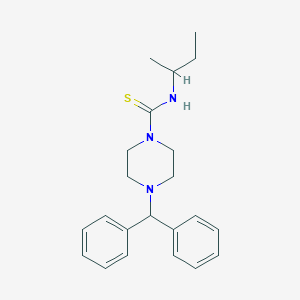
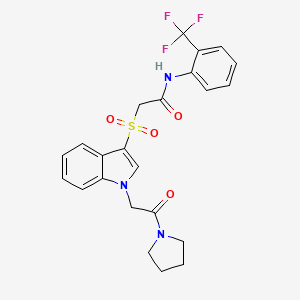
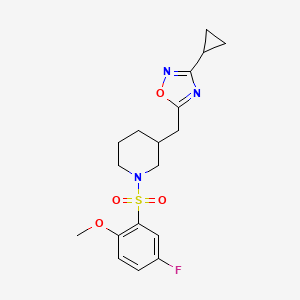
![(1R,4Z,9S,11R)-4,11-Bis(hydroxymethyl)-11-methyl-8-methylidenebicyclo[7.2.0]undec-4-en-3-one](/img/structure/B2883862.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2883863.png)
![N1-cyclohexyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2883864.png)

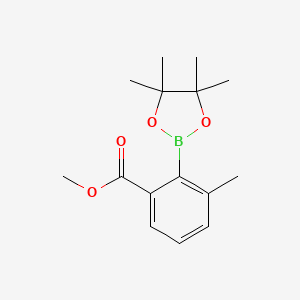

![3-(2-chlorophenyl)-5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2883870.png)
